4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine-dione derivative characterized by:
- Core structure: A bicyclic pyrrolo[3,4-d]pyrimidine-2,5-dione system with seven hydrogenated positions.
- Substituents:
- A 4-chlorophenyl group at position 2.
- An (oxolan-2-yl)methyl (tetrahydrofuran-2-ylmethyl) group at position 5.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h3-6,12,15H,1-2,7-9H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMSNEVBNKGRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolo-pyrimidine core with a chlorophenyl substituent and an oxolane moiety.
1. Antioxidant Activity
Research indicates that compounds containing a pyrrolo-pyrimidine scaffold exhibit significant antioxidant properties. The presence of the chlorophenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals.
2. Enzyme Inhibition
Recent studies have shown that this compound acts as an inhibitor of various enzymes involved in inflammatory pathways. Specifically:
- Lipoxygenase (15-LOX) : Compounds similar to this structure have demonstrated potent inhibition against 15-LOX with IC50 values ranging from 17.43 to 27.53 μM . This suggests a potential application in treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary screening has suggested moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's efficacy was assessed using standard disc diffusion methods and MIC (Minimum Inhibitory Concentration) assays.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Salmonella typhi | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
| Staphylococcus aureus | 128 |
4. Cytotoxicity
In vitro cytotoxicity tests using MTT assays revealed that the compound maintains high cellular viability (above 79%) at concentrations up to 0.25 mM, indicating low toxicity while exerting its biological effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and nature of substituents on the phenyl ring significantly influence the biological activity of the compound. For instance:
- The presence of electron-withdrawing groups on the phenyl ring tends to decrease enzyme inhibition efficiency.
- Modifications on the oxolane moiety can enhance lipophilicity and bioavailability.
Case Studies
- Study on Lipoxygenase Inhibition :
- Antibacterial Screening :
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolopyrimidine derivatives are highly dependent on substituents at positions 4 and 6. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
Key Observations:
Position 4 (Aryl Group) :
- The 4-chlorophenyl group (as in the target compound) is prevalent in kinase inhibitors, enhancing binding affinity through hydrophobic interactions .
- Substitution with 2-methylphenyl (e.g., BK51538 in ) reduces steric hindrance but may decrease target specificity.
Phenylethyl or 2-methylbenzyl groups (e.g., compounds in ) enhance lipophilicity, favoring membrane permeability but risking metabolic instability.
Key Observations:
- Synthetic Yield : Most analogs are synthesized in moderate to high yields (65–85%) via acid- or base-catalyzed coupling reactions .
- Solubility : The oxolan-2-ylmethyl group in the target compound may confer better aqueous solubility than purely aromatic substituents (e.g., 4-methoxybenzyl) due to its oxygen atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
